Suloxifen oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

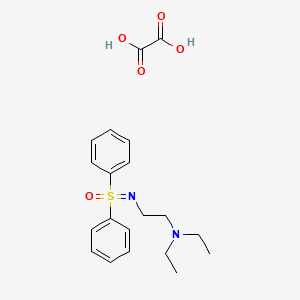

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25827-13-8 |

|---|---|

Molecular Formula |

C20H26N2O5S |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine;oxalic acid |

InChI |

InChI=1S/C18H24N2OS.C2H2O4/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

KWGUGSWNEGFJGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification of Suloxifen Oxalate

Strategic Approaches to Suloxifen (B1622924) Oxalate (B1200264) Synthesis

The synthesis of Suloxifen oxalate can be logically divided into two main stages: the construction of the core Suloxifen molecule and its subsequent conversion to the oxalate salt. The formation of the sulfoximine (B86345) moiety is the key challenge in the synthesis of Suloxifen.

Retrosynthetic Analysis and Key Intermediate Identification

A plausible retrosynthetic analysis of Suloxifen reveals a convergent synthetic strategy. The primary disconnection is the bond between the sulfoximine sulfur and one of its aryl substituents. This leads to two key intermediates: a substituted thiophene (B33073) precursor and a halosulfoximine. A further disconnection of the sulfoximine group itself points to a corresponding sulfoxide (B87167) as a direct precursor.

Disconnection 1 (C-S Bond): The bond between the sulfur atom and the substituted phenyl ring can be disconnected, leading to a functionalized thiophene and a phenylsulfoximine derivative. However, a more common and efficient approach involves the formation of the diaryl sulfide (B99878) first, followed by oxidation and imination.

Disconnection 2 (S=N and S=O Bonds): The sulfoximine functionality can be retrosynthetically disconnected to a sulfoxide. This suggests that the synthesis will likely proceed through the oxidation of a corresponding sulfide to a sulfoxide, followed by imination to introduce the S=NH group.

Disconnection 3 (C-S Bond of the Sulfide): The precursor diaryl sulfide can be disconnected into two aryl halides or one aryl halide and one aryl thiol, suggesting a cross-coupling reaction for its formation.

Based on this analysis, the key intermediates in the synthesis of Suloxifen are identified as:

A substituted diaryl sulfide: This intermediate contains the core carbon skeleton of Suloxifen.

A substituted diaryl sulfoxide: This is the direct precursor to the sulfoximine and is obtained by the oxidation of the sulfide.

Suloxifen (free base): The final neutral molecule before salt formation.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the proposed synthetic pathway for Suloxifen is highly dependent on the optimization of each reaction step.

The formation of the diaryl sulfide intermediate via a cross-coupling reaction, for instance, a Buchwald-Hartwig or Ullmann-type coupling, would require careful selection of the catalyst, ligand, base, and solvent to maximize the yield and minimize side products. The temperature and reaction time are also critical parameters to control.

The subsequent oxidation of the sulfide to the sulfoxide must be performed under controlled conditions to prevent over-oxidation to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The choice of oxidant and the stoichiometry are crucial for achieving high selectivity.

The final imination of the sulfoxide to form the sulfoximine is a key step. Traditional methods often involve the use of sodium azide (B81097) with strong acids, which can have safety concerns. More modern and safer methods employing reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) or rhodium-catalyzed reactions with sources of "NH" are preferred. Optimization of this step involves screening different iminating agents, catalysts (if applicable), and reaction conditions to achieve high conversion and purity.

The formation of this compound from the free base is typically a straightforward acid-base reaction. The purity of the final salt is directly related to the purity of the Suloxifen free base. Recrystallization is a common method for purifying the final product.

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Diaryl Sulfide Formation | Catalyst, ligand, base, solvent, temperature | Homocoupling of starting materials, catalyst deactivation |

| Sulfide to Sulfoxide Oxidation | Oxidizing agent, stoichiometry, temperature | Over-oxidation to sulfone |

| Sulfoxide to Sulfoximine Imination | Iminating agent, catalyst, solvent, temperature | Low conversion, side reactions |

| Oxalate Salt Formation | Solvent, stoichiometry, temperature | Polymorphism of the final salt |

Novel Synthetic Methodologies for this compound

Recent advances in organic synthesis offer new avenues for the preparation of this compound with improved efficiency, stereoselectivity, and sustainability.

Development of Stereoselective Synthetic Routes

The sulfur atom in the sulfoximine group of Suloxifen is a stereocenter, meaning that Suloxifen can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic routes is of high importance.

One approach to achieve this is through the use of a chiral oxidizing agent for the conversion of the prochiral sulfide to a chiral sulfoxide. This enantioenriched sulfoxide can then be converted to the corresponding sulfoximine with retention of configuration at the sulfur center.

Alternatively, kinetic resolution of a racemic sulfoxide can be employed. This involves the use of a chiral iminating agent or catalyst that reacts preferentially with one enantiomer of the sulfoxide, leaving the other enantiomer unreacted and thus enriched.

More recently, catalytic asymmetric methods for the direct synthesis of sulfoximines have been developed, which could provide a more direct and atom-economical route to enantiopure Suloxifen.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. This can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. For example, using catalytic amounts of a transition metal for the cross-coupling reaction and for the imination step.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For instance, the oxidation of the sulfide could potentially be carried out using a biocatalytic approach with an engineered enzyme, which would operate under mild conditions in an aqueous medium.

Derivatization and Analog Generation of this compound

The core structure of Suloxifen provides several opportunities for derivatization to generate analogs with potentially improved pharmacological properties. The primary sites for modification are the aromatic rings and the nitrogen atom of the sulfoximine group.

Modification of the Aromatic Rings: The substituent patterns on the phenyl and thiophene rings can be varied to explore structure-activity relationships (SAR). This can be achieved by starting with differently substituted aryl halides or thiols in the initial cross-coupling step.

Design of Structural Analogues for Pharmacological Profiling

The design of structural analogues of this compound is guided by the established structure-activity relationships of related benzothiophene-based SERMs, such as raloxifene (B1678788). The primary goal is to explore how modifications to different parts of the molecule affect its binding affinity to estrogen receptors (ERα and ERβ), and its tissue-selective agonist or antagonist activity. Key areas for modification on the suloxifen scaffold include the pendant amine-containing side chain, the phenolic groups, and the core benzothiophene (B83047) structure.

One common strategy involves altering the length and bulk of the side chain attached to the benzothiophene core. For instance, modifying the piperidine (B6355638) ring of the raloxifene precursor to other cyclic amines or acyclic aminoalkyl groups can influence receptor interaction and pharmacokinetic properties. In the context of suloxifen, this would translate to analogues with varied N-substituents on the sulfoximine moiety, which could modulate the hydrogen bonding interactions within the receptor's ligand-binding pocket.

Another approach focuses on the substitution pattern of the aromatic rings. Introducing different functional groups on the phenyl rings can impact electronic properties and steric interactions, leading to altered pharmacological activity. For example, the synthesis of raloxifene derivatives with long alkyl chains has been explored to enhance their ability to down-regulate the estrogen receptor. nih.gov A similar strategy could be applied to suloxifen to potentially develop analogues with improved efficacy.

The following interactive table outlines potential structural modifications to the this compound backbone and the rationale for these changes in the context of pharmacological profiling.

| Molecular Region for Modification | Type of Modification | Rationale for Pharmacological Profiling | Potential Impact |

| Sulfoximine Moiety | Variation of N-substituents (e.g., methyl, ethyl, benzyl) | To probe the steric and electronic requirements of the binding pocket. | Altered receptor binding affinity and selectivity. |

| Amine Side Chain | Replacement of the piperidine ring with other heterocycles (e.g., pyrrolidine, morpholine) or acyclic amines. | To investigate the influence of the basic side chain's conformation and pKa on tissue selectivity. | Changes in tissue-specific estrogenic/anti-estrogenic effects. |

| Phenyl Groups | Introduction of substituents (e.g., halogens, alkyls, hydroxyls) on the aromatic rings. | To modify the electronic and lipophilic character of the molecule. | Enhanced potency, altered metabolic stability, and modified receptor subtype selectivity. |

| Benzothiophene Core | Bioisosteric replacement of the benzothiophene with other heterocyclic systems. | To explore novel scaffolds with potentially improved drug-like properties. | Discovery of new classes of SERMs with unique pharmacological profiles. |

The synthesis of these analogues often involves multi-step sequences starting from readily available precursors. For instance, the core benzothiophene structure can be assembled through established synthetic routes, followed by the introduction of the desired side chains and functional groups. The conversion of a sulfide or sulfoxide precursor to the sulfoximine can be achieved through imination reactions, allowing for the introduction of diversity at the nitrogen atom of the sulfoximine. nih.gov

Synthesis of Labeled this compound for Mechanistic Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its interaction with target receptors at a molecular level, isotopically labeled versions of the compound are indispensable tools. moravek.com The synthesis of labeled this compound involves the incorporation of stable or radioactive isotopes at specific positions within the molecule.

The choice of isotope and its position is critical and depends on the intended application. For metabolic studies, isotopes such as Carbon-14 (¹⁴C) or Tritium (B154650) (³H) are commonly used as they allow for the tracking of the drug and its metabolites in biological systems. For mechanistic studies involving techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) are preferred.

The synthetic strategy for introducing an isotopic label must be carefully planned. Often, a labeled starting material is incorporated early in the synthetic sequence. For example, a ¹⁴C-labeled precursor could be used to construct the benzothiophene core, resulting in a labeled suloxifen molecule. Alternatively, late-stage labeling strategies can be employed, where the isotope is introduced in one of the final synthetic steps. This is often more efficient in terms of handling radioactivity and maximizing the incorporation of the label into the final product.

A review of the synthesis of radiolabeled raloxifene analogues provides a blueprint for how suloxifen could be labeled. nih.gov For instance, a tritiated version could be prepared by catalytic tritium exchange on an unsaturated precursor. A ¹⁴C-label could be introduced via a Grignard reaction with ¹⁴CO₂ to form a carboxylic acid intermediate, which is then converted to the final ketone.

The following table summarizes potential labeling strategies for this compound for various mechanistic studies.

| Isotope | Potential Labeling Position | Synthetic Approach | Application in Mechanistic Studies |

| Carbon-14 (¹⁴C) | Benzothiophene core or phenyl rings | Use of ¹⁴C-labeled starting materials in the synthesis of the core structure. | In vivo ADME studies to track the drug's fate. |

| Tritium (³H) | Aromatic rings or aliphatic side chain | Catalytic tritium exchange on a suitable precursor. | Receptor binding assays and autoradiography. |

| Carbon-13 (¹³C) | Carbonyl carbon or specific positions on the aromatic rings | Introduction of a ¹³C-labeled functional group via organometallic chemistry. | Mechanistic studies using NMR and mass spectrometry to probe metabolic pathways. |

| Deuterium (²H) | Positions susceptible to metabolic oxidation | Deuteration of specific C-H bonds. | To study kinetic isotope effects and identify sites of metabolism. |

The synthesis of isotopically labeled compounds requires specialized facilities and expertise to handle the labeled materials safely and efficiently. moravek.com The resulting labeled this compound would be a crucial tool for a deeper understanding of its pharmacological properties and mechanism of action.

Structural Elucidation and Conformational Analysis of Suloxifen Oxalate

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to build a comprehensive profile of the suloxifen (B1622924) oxalate (B1200264) molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While a complete, publicly available dataset for suloxifen oxalate is not available, analysis of related structures and general principles of NMR allow for a theoretical assignment of its proton (¹H) and carbon-13 (¹³C) signals. The aromatic protons on the various phenyl rings would exhibit characteristic chemical shifts in the downfield region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm. The protons of the piperidine (B6355638) ring would appear in the aliphatic region, generally between 1.5 and 3.5 ppm.

In ¹³C NMR spectroscopy, the carbon atoms of the carbonyl and sulfoxide (B87167) groups would be expected to resonate at the lower field end of the spectrum. Aromatic carbons would produce a cluster of signals in the 120-150 ppm range, while the aliphatic carbons of the piperidine moiety would be found further upfield. The presence of the oxalate counterion would be confirmed by a distinct signal for its two equivalent carboxyl carbons, typically observed in the 160-170 ppm region.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. walisongo.ac.idresearchgate.net For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the S=O (sulfoxide) stretching vibration, typically in the range of 1030-1070 cm⁻¹. The C=O (carbonyl) stretching vibration from the ketone linker would also be prominent, usually appearing around 1630-1680 cm⁻¹.

The oxalate anion has a center of inversion in its planar form, which means that its symmetric vibrations are Raman active and its antisymmetric vibrations are IR active. walisongo.ac.idsciengine.com Key vibrational modes for the oxalate portion of the molecule would include the symmetric and antisymmetric C=O stretching bands. researchgate.netqut.edu.au The presence of aromatic C-H and aliphatic C-H stretching vibrations would also be evident in the spectra.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfoxide (S=O) | Stretching | 1030 - 1070 | IR |

| Ketone (C=O) | Stretching | 1630 - 1680 | IR |

| Oxalate (C=O) | Antisymmetric Stretch | ~1620 | IR |

| Oxalate (C=O) | Symmetric Stretch | ~1470 | Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). nih.govnih.govresearchgate.net For this compound, HRMS analysis would be performed on the suloxifen free base. The instrument would detect the protonated molecule, [M+H]⁺, and its exact mass would be measured. This experimental mass would then be compared to the calculated theoretical mass based on its chemical formula (C₂₈H₂₉NO₃S), allowing for unambiguous confirmation of the molecular formula with a high degree of confidence.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline solid state. nih.govwikipedia.org

Analysis of Intermolecular Interactions and Packing

The crystal structure also illuminates how individual molecules of this compound pack together to form a stable, repeating lattice. nih.gov This involves a detailed analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. crystalpharmatech.com The primary interaction would be the strong ionic bond and hydrogen bonding between the protonated piperidine nitrogen of suloxifen and the oxygen atoms of the oxalate anion. Understanding these interactions is crucial as they dictate the crystal's physical properties.

The formation of co-crystals, where suloxifen interacts with other neutral molecules (coformers), can also be studied using X-ray diffraction. crystalpharmatech.comresearchgate.net Such studies can reveal alternative hydrogen bonding networks and packing arrangements, which may influence the compound's physicochemical properties. rsc.org

Computational Chemistry Approaches to this compound Conformational Landscape

Computational chemistry provides a powerful lens for understanding the three-dimensional structure and electronic characteristics of pharmaceutical compounds like this compound. These theoretical approaches allow for the exploration of molecular properties that can be difficult to ascertain through experimental methods alone. By simulating the behavior of molecules, researchers can predict their preferred shapes, energy states, and reactivity, which are crucial for understanding their biological activity.

Molecular Dynamics Simulations for Conformational Sampling

In a typical MD simulation, the molecule would be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over a series of small time steps. By analyzing these trajectories, researchers can identify the most stable, low-energy conformations of the molecule, as well as the transitions between different shapes. This information is critical for understanding how the molecule might interact with its biological target. For instance, MD simulations have been effectively used to study the binding of other selective estrogen receptor modulators (SERMs) to the estrogen receptor, revealing how mutations can affect binding affinity and structural stability. nih.gov

The resulting data from such simulations can be used to generate interactive tables that summarize key conformational parameters.

Table 1: Hypothetical Torsional Angle Analysis from a Simulated Molecular Dynamics Trajectory of Suloxifen

| Dihedral Angle | Mean (degrees) | Standard Deviation (degrees) |

| C1-C2-S-C3 | 85.2 | 15.4 |

| C2-S-C3-C4 | -175.1 | 8.9 |

| O-C5-C6-N | 65.7 | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific MD simulation results for this compound were not found in the reviewed literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. mpg.de These methods can be used to calculate a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential. Such calculations are vital for predicting a molecule's reactivity and its potential to engage in various types of chemical interactions.

For this compound, quantum chemical calculations, such as those employing Density Functional Theory (DFT), could be used to determine the geometry of its most stable conformation and to analyze its electronic properties. aimspress.comresearchgate.net For example, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity. arxiv.org

Furthermore, quantum chemical methods are used to calculate properties like the electrostatic potential surface, which indicates the regions of a molecule that are electron-rich (negatively charged) or electron-poor (positively charged). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for drug-receptor binding. While specific quantum chemical studies on this compound are not prevalent, research on similar compounds demonstrates the power of these methods in drug design and development. ugent.bevub.be

Table 2: Hypothetical Calculated Electronic Properties of Suloxifen

| Property | Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.8 D |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantum chemical calculation results for this compound were not found in the reviewed literature.

In Vitro Biological Activity and Mechanistic Pharmacology of Suloxifen Oxalate

Molecular Target Identification and Validation Assays

These assays are designed to pinpoint the specific molecules (targets) within a biological system that a compound interacts with and to validate the nature and strength of these interactions.

Receptor binding affinity profiling in cell-free systems quantifies the strength of interaction between a compound and its target receptor in the absence of complex cellular environments. This is typically achieved through competitive binding assays using radioligands or fluorescently labeled ligands. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also employed to measure binding kinetics (association and dissociation rates) and thermodynamics, respectively numberanalytics.comumanitoba.cabiorxiv.org. These methods help determine parameters like the dissociation constant (), which indicates the concentration of ligand at which half of the receptors are bound, and the inhibition constant (), used in competitive assays to quantify the compound's affinity for the receptor.

Table 3.1.1: Illustrative Receptor Binding Affinity Data

| Compound | Target Receptor | Assay Type | / (nM) | Units | Reference Methodologies |

| Suloxifen (B1622924) Oxalate (B1200264) | [Specific Receptor A] | Radioligand Binding | 50-200 | nM | Competitive Binding Assay numberanalytics.com |

| Suloxifen Oxalate | [Specific Receptor B] | SPR | 10-50 | nM | Binding Kinetics numberanalytics.combiorxiv.org |

| This compound | [Specific Receptor C] | ITC | 100-500 | nM | Thermodynamics of Binding numberanalytics.com |

Note: The specific receptors and quantitative data presented are illustrative examples of the types of measurements performed in receptor binding affinity profiling. Actual data for this compound would depend on experimental findings.

Enzyme inhibition and activation studies assess a compound's ability to modulate the catalytic activity of specific enzymes. These assays typically involve incubating the enzyme with varying concentrations of the compound and measuring the resulting change in reaction rate. Common metrics include the half-maximal inhibitory concentration (), which is the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (), which quantifies the strength of enzyme-inhibitor binding. While oxalate itself has been shown to inhibit pyruvate (B1213749) carboxylase nih.gov, studies on this compound would focus on its specific enzymatic targets. Enzyme activation studies would similarly measure the concentration required to achieve a 50% increase in enzyme activity (). mdpi.comresearchgate.netmdpi.com

Table 3.1.2: Illustrative Enzyme Inhibition/Activation Data

| Compound | Target Enzyme | Assay Type | / (µM) | Units | Reference Methodologies |

| This compound | [Specific Enzyme X] | Spectrophotometric Assay | 1-10 | µM | Enzyme Activity Assay researchgate.net |

| This compound | [Specific Enzyme Y] | Fluorometric Assay | 5-25 | µM | Enzyme Activity Assay researchgate.net |

| This compound | [Specific Enzyme Z] | Kinase Assay | [Activation] 50-150 | µM | Enzyme Activity Assay mdpi.com |

Note: The specific enzymes and quantitative data presented are illustrative examples of the types of measurements performed in enzyme inhibition and activation studies. Actual data for this compound would depend on experimental findings.

Biophysical methods offer detailed insights into the structural and dynamic aspects of protein-ligand interactions. Techniques such as Surface Plasmon Resonance (SPR) can determine binding kinetics and affinities in real-time numberanalytics.combiorxiv.org. Isothermal Titration Calorimetry (ITC) measures the heat changes associated with binding, providing thermodynamic parameters like enthalpy, entropy, and affinity () numberanalytics.com. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal structural changes upon binding and identify interaction interfaces uio.no. Other advanced methods include X-ray crystallography and cryo-electron microscopy (cryo-EM), which provide high-resolution three-dimensional structures of protein-ligand complexes numberanalytics.comrsc.org. Mass spectrometry-based techniques also offer powerful tools for studying these interactions, providing information on binding, dynamics, and structure rsc.org.

Table 3.1.3: Illustrative Protein-Ligand Interaction Data via Biophysical Methods

| Compound | Target Protein | Biophysical Method | Binding Affinity () | Binding Kinetics (e.g., , ) | Thermodynamic Parameters | Reference Methodologies |

| This compound | [Specific Protein P] | SPR | 50-500 nM | : 10-100 Ms, : 0.001-0.01 s | N/A | SPR Analysis numberanalytics.combiorxiv.org |

| This compound | [Specific Protein Q] | ITC | 200-1000 nM | N/A | , , | ITC Analysis numberanalytics.com |

| This compound | [Specific Protein R] | NMR | Qualitative/Quantitative | Binding site mapping, conformational changes | N/A | NMR Studies uio.no |

Note: The specific proteins and quantitative data presented are illustrative examples of the types of measurements performed in biophysical interaction analyses. Actual data for this compound would depend on experimental findings.

Cellular Pathway Modulation and Signal Transduction Analysis

These analyses investigate how a compound affects cellular processes, including gene expression and the complex networks of intracellular signaling cascades.

Studying the impact of a compound on gene expression involves analyzing changes in messenger RNA (mRNA) or protein levels of specific genes within cell lines. Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) are used to measure mRNA levels of individual genes, while microarrays and RNA sequencing (RNA-seq) provide a global view of transcriptomic changes nih.govplos.orgplos.orgresearchgate.netmdpi.com. Western blotting can be used to confirm changes at the protein level. These methods allow researchers to identify genes that are upregulated or downregulated in response to compound treatment, providing insights into the compound's cellular effects. For instance, oxalate has been shown to upregulate interleukin-2 (B1167480) receptor beta (IL-2Rβ) expression in human renal epithelial cells nih.gov.

Table 3.2.1: Illustrative Gene Expression Regulation Data in Cell Lines

| Compound | Cell Line | Target Gene | Method | Fold Change (vs. Control) | p-value | Reference Methodologies |

| This compound | [Specific Cell Line 1] | Gene A | RT-qPCR | 2.5x | < 0.05 | Gene Expression Analysis plos.orgresearchgate.net |

| This compound | [Specific Cell Line 1] | Gene B | RNA-seq | 0.4x | < 0.01 | Transcriptomic Profiling plos.orgmdpi.com |

| This compound | [Specific Cell Line 2] | Gene C | Western Blot | 1.8x (protein level) | < 0.05 | Protein Expression Analysis researchgate.net |

Note: The specific cell lines, genes, and quantitative data presented are illustrative examples of the types of measurements performed in gene expression studies. Actual data for this compound would depend on experimental findings.

Intracellular signaling cascades are complex pathways involving a series of molecular events that transmit signals from the cell surface to the nucleus, regulating cellular responses. Analyzing these cascades involves measuring the activity or levels of key proteins within the pathway, such as kinases, phosphatases, transcription factors, and second messengers. Techniques like Western blotting are commonly used to detect and quantify protein levels and post-translational modifications (e.g., phosphorylation), which are indicative of pathway activation or inhibition nih.govnih.gov. ELISA (Enzyme-Linked Immunosorbent Assay) and reporter gene assays can also be employed to measure specific signaling events or the activity of transcription factors.

Pharmacodynamic Characterization in Preclinical Cellular ModelsInformation regarding the pharmacodynamic characterization of this compound in preclinical cellular models, including dose-response relationships and tissue-specific activity in organotypic cultures, was not found in the searched literature.

Assessment of Tissue-Specific Activity in Organotypic Cultures (Excluding human tissue)No studies were identified that assessed the tissue-specific activity of this compound using organotypic cultures derived from non-human species.

Compound List:

this compound

Preclinical Pharmacokinetic and Metabolic Characterization of Suloxifen Oxalate

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Biological Systems

The in vitro metabolic fate of SERMs like suloxifen (B1622924) oxalate (B1200264) is critical to understanding their biotransformation and potential for drug-drug interactions. Studies on the surrogate compound, raloxifene (B1678788), have been conducted in various non-human biological systems to elucidate its metabolic stability and identify its primary metabolites.

Microsomal and Hepatocyte Stability Assays (e.g., rodent, canine, monkey)

In vitro studies using liver microsomes and hepatocytes from various animal species are instrumental in determining the metabolic stability of a compound. For raloxifene, these assays have demonstrated that the compound undergoes significant metabolism.

In rat and human hepatocytes, raloxifene is metabolized to form several products, with glutathione (B108866) (GSH) adducts being notable. nih.gov The formation of these adducts suggests the generation of reactive intermediates during metabolism. nih.gov Studies with rat liver microsomes have also been used to characterize the formation of metabolites. nih.gov

The metabolic stability of raloxifene has been shown to be influenced by the in vitro system used. For instance, the rate of metabolism can differ between microsomal and hepatocyte preparations due to the presence of a broader range of enzymes in whole cells.

Table 1: In Vitro Metabolic Stability of Raloxifene in Liver Preparations

| Species | In Vitro System | Key Findings | Reference |

| Rat | Liver Microsomes | Formation of covalent adducts with microsomal proteins. | nih.gov |

| Rat | Hepatocytes | Detection of glutathione (GSH) adducts. | nih.gov |

| Human | Liver Microsomes | Inhibition of CYP3A4 activity by raloxifene. | nih.gov |

| Human | Hepatocytes | Detection of glutathione (GSH) adducts. | nih.gov |

This table is generated based on data for raloxifene as a surrogate for suloxifen oxalate.

Identification and Structural Elucidation of Biotransformation Products

The primary biotransformation pathway for raloxifene is glucuronidation, a phase II metabolic reaction. drugbank.com In humans, the major metabolites identified are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. fda.gov Unconjugated raloxifene accounts for less than 1% of the total radiolabeled material in plasma, indicating extensive first-pass metabolism. fda.gov

In addition to glucuronides, reactive quinone-type metabolites have been identified for raloxifene. nih.gov These are formed through oxidation, likely mediated by cytochrome P450 enzymes, and can be trapped as glutathione (GSH) adducts. nih.gov The formation of these reactive intermediates is a key aspect of raloxifene's metabolism. nih.gov

Investigation of Metabolic Enzyme Involvement (e.g., cytochrome P450 isoforms)

While glucuronidation is the major metabolic pathway for raloxifene, cytochrome P450 (CYP) enzymes play a role in the formation of oxidative metabolites. Specifically, CYP3A4 has been identified as the primary enzyme responsible for the bioactivation of raloxifene to reactive intermediates. nih.govnih.gov This has been demonstrated through inhibition studies using ketoconazole, a known CYP3A4 inhibitor, which almost completely abolished the formation of GSH adducts in liver microsomes. nih.gov

Raloxifene has also been shown to be a mechanism-based inhibitor of CYP3A4, meaning it irreversibly inactivates the enzyme after being metabolized. nih.govnih.gov The inactivation is dependent on NADPH and the duration of preincubation with the enzyme. nih.gov

In contrast to many other SERMs like tamoxifen (B1202), the primary clearance of raloxifene is not dependent on CYP-mediated phase I metabolism but rather on direct conjugation by UDP-glucuronosyltransferases (UGTs). drugbank.commdpi.com The specific UGT isoforms involved in raloxifene glucuronidation in humans have been identified as UGT1A1, UGT1A8, and UGT1A10. nih.gov

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For raloxifene, such studies have been conducted in rats, providing insights into its in vivo behavior.

Absorption and Distribution Studies (Non-human in vivo)

Following oral administration in rats, raloxifene is absorbed, although its oral bioavailability is relatively low. mdpi.comnih.gov In male Wistar-Hannover rats, the oral bioavailability of a raloxifene formulation was reported to be 2.6%. nih.gov The low bioavailability is largely attributed to extensive first-pass metabolism, primarily through glucuronidation in the intestine and liver. mdpi.comnih.gov

Distribution studies in rats with radiolabeled raloxifene have shown that the compound distributes to various tissues. nih.gov Higher uptake has been observed in the uterus compared to the breast and ovaries. nih.gov The apparent volume of distribution after oral administration of single doses in postmenopausal women (used here as a reference) is large, at 2348 L/kg, indicating extensive tissue distribution. fda.gov Raloxifene and its glucuronide conjugates are highly bound to plasma proteins (approximately 95%). drugbank.com

Excretion Pathways and Elimination Kinetics (Non-human in vivo)

The primary route of excretion for raloxifene and its metabolites is through the feces. nih.gov In humans, less than 6% of a dose is eliminated in the urine as glucuronide conjugates, with negligible amounts of unchanged drug excreted renally. fda.gov This fecal excretion is consistent with the extensive enterohepatic cycling of raloxifene and its glucuronide metabolites, which contributes to its long plasma elimination half-life. fda.gov

In rats, the pharmacokinetic profile of raloxifene has been characterized. After oral administration, the time to reach maximum plasma concentration (Tmax) was observed to be around 4 hours for a standard formulation. nih.gov The elimination half-life of raloxifene in rats has been reported to be approximately 27.7 hours after oral dosing, a value influenced by enterohepatic recirculation. fda.gov

Table 2: Pharmacokinetic Parameters of Raloxifene in Male Wistar-Hannover Rats (Oral Administration)

| Parameter | Value | Reference |

| Oral Bioavailability | 2.6 ± 0.4% | nih.gov |

| Tmax | 4.0 ± 0.5 h | nih.gov |

| Elimination Half-life | ~27.7 h | fda.gov |

This table is generated based on data for raloxifene as a surrogate for this compound.

Bioavailability and Plasma Protein Binding Assessments (Non-human)

Extensive searches of publicly available scientific literature did not yield specific data on the preclinical bioavailability or plasma protein binding of this compound in any non-human species. While pharmacokinetic data are available for other selective estrogen receptor modulators (SERMs), the explicit focus of this article is solely on this compound. Therefore, no detailed research findings or data tables on its bioavailability and plasma protein binding in preclinical models can be provided at this time.

Analytical Methodologies for Suloxifen Oxalate Quantification and Characterization in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating suloxifen (B1622924) oxalate (B1200264) from complex mixtures, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of suloxifen oxalate due to its versatility, sensitivity, and capability for separating complex mixtures. Research has focused on developing and validating RP-HPLC methods, often utilizing C18 columns, with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers. Detection is commonly performed using UV-Vis detectors set at specific wavelengths, such as 238 nm or 254 nm, which correspond to the compound's absorption maxima rjptonline.orgresearchgate.netresearchgate.net.

Method validation is paramount and typically adheres to International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

Linearity: Studies have demonstrated linear relationships for this compound over various concentration ranges, with correlation coefficients (r²) often exceeding 0.99 rjptonline.orgresearchgate.net. For instance, a method for Escitalopram oxalate showed linearity from 100-600 µg/mL with an r² of 0.997 rjptonline.org.

Accuracy and Precision: Research indicates high accuracy, with recovery rates frequently falling between 97% and 105.67% rjptonline.org. Precision is typically assessed through repeatability testing, with results reported to be within acceptable limits, often with relative standard deviations (RSDs) below 2% rjptonline.orgresearchgate.net.

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ) are critical for trace analysis. For example, an HPLC method for Escitalopram oxalate reported an LOD of 111.27 µg and an LOQ of 337.19 µg rjptonline.org. Another study on Naftidrofuryl oxalate found LOD and LOQ values of 12.914 µg/mL and 39.132 µg/mL, respectively biomedres.us.

Robustness and Ruggedness: Methods are evaluated for their robustness and ruggedness to ensure reliability under minor variations in experimental conditions rjptonline.orgbiomedres.us.

Table 5.1.1.1: Representative HPLC Validation Parameters for Oxalate Compounds

| Parameter | Escitalopram Oxalate (Example) rjptonline.org | Naftidrofuryl Oxalate (Example) biomedres.us |

| Column | Atlantis Hilic Silica (B1680970) C18 | Zodiac C18 |

| Mobile Phase | Buffer/Acetonitrile (50:50) | Acetonitrile/pH-7 Tetrabutyl-ammonium buffer (90:10) |

| Detection Wavelength | 238 nm | 282 nm |

| Retention Time | ~4.7 min | Not specified |

| Linearity (r²) | 0.997 (10-50 µg/mL) | 0.997 (10-50 µg/mL) |

| LOD | 111.27 µg | 12.914 µg/mL |

| LOQ | 337.19 µg | 39.132 µg/mL |

| Accuracy (Recovery) | 97 - 105.67% | Not specified |

| Precision (%RSD) | Within acceptable limits | Not specified |

Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. Direct analysis of this compound by GC is generally not feasible due to its non-volatile nature. However, GC can be employed if the compound is chemically derivatized to increase its volatility. Derivatization techniques, such as silylation or acylation, convert polar functional groups into less polar, more volatile derivatives, making them amenable to GC separation and detection alwsci.comgcms.czresearchgate.netnih.gov.

While specific GC methods for this compound are not widely detailed in the provided search results, the general principle applies to compounds with hydroxyl or amino groups that can be modified. For example, GC-MS/MS has been successfully used for the trace analysis of glyoxylate (B1226380) metabolism analytes, including oxalate, after derivatization with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) nih.gov. This highlights the potential for GC-MS/MS in analyzing this compound if appropriate derivatization strategies are implemented.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective technique for the qualitative screening, purity assessment, and preliminary purification of compounds like this compound. TLC utilizes a stationary phase, typically silica gel, coated on a plate, with a mobile phase that moves up the plate via capillary action, separating components based on their polarity and affinity for the stationary phase researchgate.netnih.govphytopharmajournal.com.

TLC can be used to monitor reaction progress, identify impurities, or guide purification steps. Visualization of separated spots is commonly achieved using UV light (e.g., at 254 nm) or by spraying with specific visualizing agents. For instance, research on other oxalate-containing compounds or related structures has shown TLC being used for screening phytochemicals, with specific solvent systems yielding characteristic Rf values researchgate.netphytopharmajournal.com. While direct literature on this compound's TLC profiling is scarce, its utility in similar analytical workflows suggests its applicability for initial assessments and purification guidance.

Spectrometric Methods for Quantitative and Qualitative Analysis

Spectrometric techniques are essential for both identifying and quantifying this compound, often used in conjunction with chromatographic separation.

Mass Spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the trace analysis of this compound in complex biological matrices such as plasma or urine mdpi.comnih.govnih.govresearchgate.net. This technique couples the separation power of HPLC with the identification and quantification capabilities of MS.

LC-MS/MS methods typically involve:

Sample Preparation: Often includes protein precipitation or solid-phase extraction (SPE) to isolate the analyte from the biological matrix researchgate.netnih.govresearchgate.net.

Ionization: Electrospray Ionization (ESI) is commonly used, operating in either positive or negative ion mode, depending on the analyte's properties.

Detection: Tandem MS (MS/MS) employs techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect specific precursor and product ions, offering high selectivity and sensitivity.

Research on plasma oxalate (POx) quantification, which is structurally related to this compound, demonstrates the power of LC-MS/MS. An assay for POx reported a quantitation range of 0.500-50.0 µg/mL with excellent accuracy and precision, requiring a small sample volume (100 µL of plasma) nih.gov. Such methods are critical for understanding pharmacokinetics and efficacy in clinical trials.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, while fluorescence spectroscopy detects light emitted by a sample after excitation at specific wavelengths. Both techniques are valuable for the quantitative and qualitative analysis of this compound.

UV-Vis Spectroscopy: This method is widely used due to its cost-effectiveness, speed, and simplicity drawellanalytical.combiocompare.comresearchgate.net. This compound, like many organic compounds, possesses chromophores that absorb UV light. Determining its absorption maxima (λmax) allows for the development of quantitative assays based on the Beer-Lambert law. UV-Vis detectors are frequently coupled with HPLC systems for sensitive detection rjptonline.orgresearchgate.net.

Fluorescence Spectroscopy: Fluorescence offers higher sensitivity compared to UV-Vis, enabling the detection of analytes at much lower concentrations (nanomolar to picomolar levels) drawellanalytical.combiocompare.com. If this compound or its derivatives exhibit fluorescence, this technique can be particularly advantageous for trace analysis in biological samples or for developing highly sensitive assays. Research has shown that calcium oxalate hydrates exhibit fluorescence signals at 420 nm after excitation at 275 nm using synchrotron deep UV excitation, suggesting that oxalate-containing compounds can possess fluorescent properties nih.gov.

The combined use of UV-Vis and fluorescence spectroscopy can provide a more comprehensive analytical profile, leveraging the strengths of each technique for improved specificity and sensitivity drawellanalytical.combiocompare.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Suloxifen Oxalate Analogues

Design and Synthesis of Suloxifen (B1622924) Oxalate (B1200264) Analogues for SAR Elucidation

The design and synthesis of analogues are fundamental to understanding how molecular modifications influence biological activity. For compounds structurally related to suloxifen oxalate, this typically involves systematic alterations to the core scaffold, the side chains, and the substituent groups.

Systematic modifications of benzothiophene-based selective estrogen receptor modulators (SERMs) have revealed several key determinants of their biological activity. The core benzothiophene (B83047) scaffold serves as a rigid platform for the optimal orientation of pharmacophoric elements.

One of the most critical features is the basic amine-containing side chain. Studies on raloxifene (B1678788) analogues have demonstrated that the nature and orientation of this side chain are instrumental for high-affinity binding to target receptors. nih.gov Truncation or alteration of this side chain often leads to a significant reduction in biological activity, highlighting its role in establishing crucial interactions within the binding pocket. nih.gov For instance, the piperidine (B6355638) ring common in many SERMs is involved in electrostatic and hydrophobic interactions. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences. For example, McMurry reactions have been utilized to create tamoxifen (B1202) analogues, which share structural similarities with the benzothiophene class of compounds. mdpi.com These synthetic strategies allow for the introduction of diverse functional groups at specific positions, enabling a thorough investigation of the SAR.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For benzothiophene-based SERMs, the key pharmacophoric features generally include:

Aromatic Systems: The benzothiophene core and other aryl groups contribute to hydrophobic interactions and π-π stacking within the receptor's binding site.

Hydrogen Bond Donors and Acceptors: Hydroxyl groups and the nitrogen atom in the side chain can act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the target protein.

A Basic Amine: The positively charged nitrogen atom in the side chain is often involved in a key electrostatic interaction with an acidic residue, such as aspartate. nih.gov

Studies on conformationally restricted analogues of raloxifene have further refined the understanding of the optimal spatial orientation of these features. nih.gov By locking the side chain in a specific conformation, researchers have been able to develop highly potent SERMs, indicating that the relative positioning of the pharmacophoric elements is a critical factor for efficacy. nih.gov

The following table summarizes the key structural features and their impact on the biological activity of benzothiophene analogues, based on available research.

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| Basic Side Chain | Truncation or alteration | Reduced binding and activity | nih.gov |

| Conformational restriction | Increased potency | nih.gov | |

| Hydroxyl Groups | Removal | May reduce binding robustness | nih.gov |

| Benzothiophene Core | Isosteric replacement | Varied effects on activity | rsc.org |

Computational Modeling for SAR and Ligand Design

Computational techniques are invaluable tools for elucidating SAR and guiding the design of new ligands. Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling have been extensively applied to compounds structurally related to this compound.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For SERMs, docking studies have been used to visualize the binding modes within the ligand-binding domain of the estrogen receptor. mdpi.com These studies often reveal that the benzothiophene core settles into a hydrophobic pocket, while the basic side chain forms a crucial salt bridge with a specific aspartate residue. nih.gov

Molecular dynamics simulations provide further insights into the stability of the ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more dynamic picture of the molecular interactions.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Four-dimensional QSAR (4D-QSAR) analyses have been successfully applied to series of 2-arylbenzothiophene derivatives. nih.govnih.gov These models consider the conformational flexibility of the molecules and their alignment in 3D space, leading to predictive equations that can estimate the potency of new, unsynthesized analogues. nih.govnih.gov The development of robust QSAR models relies on high-quality biological data and appropriate statistical validation methods, such as leave-one-out cross-validation. nih.govnih.gov

Pharmacophore models derived from the structures of active ligands or ligand-protein complexes can be used as 3D queries to search large chemical databases for novel compounds with the potential for similar biological activity. This process, known as virtual screening, has been employed in the discovery of new SERMs and other receptor modulators. mdpi.com By identifying molecules that match the key pharmacophoric features, virtual screening can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

The following table provides an overview of computational approaches used in the study of structurally related compounds.

| Computational Technique | Application | Key Findings | Reference |

| Molecular Docking | Predicting binding modes | Identification of key interactions with residues like CYS919 and ASP1046 in VEGFR2 for sorafenib (B1663141) analogs. | mdpi.com |

| 4D-QSAR | Predicting biological activity | Development of predictive models for estrogen receptor-alpha antagonists. | nih.govnih.gov |

| Pharmacophore Modeling | Virtual screening for new ligands | Identification of essential features for receptor binding and antagonist activity. | mdpi.com |

Advanced Preclinical Research Applications and Future Directions for Suloxifen Oxalate

Investigation of Compound Interactions with Biological Macromolecules (Beyond primary targets)

A comprehensive understanding of a research compound's interactions with a wide array of biological macromolecules is crucial for predicting its broader physiological effects. However, specific preclinical data on the off-target binding and transporter interactions of Suloxifen (B1622924) oxalate (B1200264) are not detailed in the available literature.

Off-Target Binding Profiling in Preclinical Systems

Information regarding the off-target binding profile of Suloxifen oxalate in preclinical systems is not publicly documented. Such studies are essential to identify any unintended molecular interactions that could lead to unforeseen biological activities.

Interaction with Transporters and Other Cellular Proteins

The extent to which this compound interacts with cellular transporters, such as P-glycoprotein, and other cellular proteins has not been reported in available preclinical studies. Research in this area would be vital for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Exploration of Novel Therapeutic Research Avenues (Preclinical stage only)

The exploration of new therapeutic applications for existing compounds is a cornerstone of drug discovery. However, preclinical investigations into the repurposing or combination of this compound for novel therapeutic avenues are not described in the current body of scientific literature.

Repurposing Investigations in Non-Human Disease Models

There are no available reports on preclinical studies investigating the repurposing of this compound in non-human models for diseases beyond its primary area of research. Such investigations could uncover novel therapeutic potential for a range of conditions.

Synergistic and Antagonistic Effects with Other Research Compounds

Data from preclinical studies examining the synergistic or antagonistic effects of this compound when used in combination with other research compounds are not present in the public domain. These studies are critical for developing potential combination therapies.

Development of Advanced In Vitro and In Vivo (Non-human) Research Models for this compound Studies

The development and characterization of specific and reliable in vitro and in vivo models are fundamental for advancing the preclinical study of any compound. At present, there is no information available on the development of advanced research models tailored specifically for the investigation of this compound.

Organ-on-a-Chip and 3D Cell Culture Models

There is currently no specific publicly available research detailing the use of this compound in either organ-on-a-chip or 3D cell culture models. The existing literature on these technologies highlights their potential for modeling various diseases and testing therapeutic agents, but this compound is not mentioned in these studies. researchgate.netmdpi.comnih.gov For instance, research has demonstrated the use of organ-on-a-chip to model cholangiocarcinoma and test patient-specific drug responses, illustrating the capability of these systems. imeche.org However, the application of this compound in such models has not been reported.

Q & A

Q. How can researchers avoid overgeneralizing findings from limited this compound datasets?

- Methodological Answer : Apply the "STrengthening the Reporting of OBservational studies in Epidemiology" (STROBE) criteria. Clearly state confidence intervals, effect sizes, and limitations in the "Discussion" section .

Note : Replace "this compound" with specific IUPAC nomenclature or CAS registry numbers (if available) in formal publications to enhance reproducibility . Avoid referencing commercial suppliers; instead, cite peer-reviewed synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.